1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride
Description
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 3-position, linked to a phenylethanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGCRDZHNRFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been reported to influence various biological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
Compounds with a pyrrolidine ring, such as 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and stereochemistry of the compound.
Biological Activity
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a phenyl group, contributing to its pharmacological properties.
The chemical formula for this compound is C13H18N2O with a molecular weight of 218.3 g/mol. Its structural representation includes the following:
| Property | Value |
|---|---|
| Chemical Formula | C13H18N2O |
| Molecular Weight | 218.3 g/mol |
| MDL No. | MFCD16675113 |
| Pubchem CID | 62062325 |
| IUPAC Name | 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone |
| Appearance | Oil |
Biological Activity
Research indicates that compounds similar to 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone exhibit various biological activities, including:
Anticancer Properties
Studies have shown that derivatives of pyrrolidine compounds can possess significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and hepatoma cell lines (e.g., HepG2) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective properties. These compounds have been associated with modulation of neurotransmitter systems and potential therapeutic effects in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antiproliferative Activity : A study evaluated a series of pyrrolidine derivatives, including those structurally similar to our compound, showing promising results against MCF-7 and HepG2 cell lines with IC50 values ranging from 12.2 μM to 18.3 μM, which are comparable to established chemotherapeutics like doxorubicin .
- Neuroprotective Mechanisms : Research has indicated that certain pyrrolidine compounds can enhance neuronal survival in models of oxidative stress, potentially through the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels .
Research Findings
Recent findings on the biological activity of related compounds include:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, primarily at the G2/M phase, leading to increased apoptosis rates .
- Apoptosis Induction : Mechanistic studies reveal that these compounds can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, enhancing apoptotic signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine Moieties
- N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide Hydrochloride ([178419-59-5]) Structural Difference: Incorporates a hydroxypyrrolidine ring and a diphenylacetamide group instead of aminomethyl-pyrrolidine and phenylethanone. Similarity Score: 0.98 (based on structural overlap) .
- {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine Hydrochloride ([1423033-57-1]) Structural Difference: Replaces the phenylethanone group with a sulfonylmethylphenyl moiety.
Fluorinated Analogues
- 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one Hydrochloride Structural Difference: Features a fluorinated azetidine ring instead of pyrrolidine. Functional Impact: Fluorination typically increases metabolic stability and bioavailability. The smaller azetidine ring (4-membered vs. 5-membered pyrrolidine) may influence conformational flexibility and receptor binding . Molecular Weight: 210.68 g/mol (vs. ~290 g/mol for the target compound) .
Pyrovalerone Analogs
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Structural Difference: Lacks the aminomethyl group on pyrrolidine and includes a pentanone chain. Functional Impact: Pyrovalerone is a known monoamine reuptake inhibitor, suggesting that the target compound’s aminomethyl group may modulate selectivity for neurotransmitter transporters .
Table 1: Key Properties of Comparable Compounds
- Synthesis Insights: The target compound’s synthesis likely involves hydrochlorination of a precursor amine, as seen in related compounds (e.g., trifluoroethanone derivatives in ) .
Pharmacological and Functional Considerations
- Aminomethyl-Pyrrolidine vs. Hydroxypyrrolidine: The aminomethyl group in the target compound may enhance interactions with amine transporters (e.g., dopamine, norepinephrine) compared to hydroxylated analogs, which could favor hydrogen bonding with enzymes .
- Impact of Fluorine: Fluorinated analogs () demonstrate improved pharmacokinetic profiles, but the target compound’s non-fluorinated structure might offer a different toxicity or selectivity profile .
- Psychoactive Potential: Structural parallels to pyrovalerone suggest possible monoamine reuptake inhibition, though the aminomethyl group could shift selectivity toward serotonin or norepinephrine transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
